Antioxidant agent-13

Antioxidant capacity Free radical scavenging Pyrazolotriazine SAR

Antioxidant agent-13, designated as Compound 5f, is a synthetic pyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione derivative (C12H8N4O7; MW 320.21; CAS 2966778-87-8) developed and characterized by Raghu et al. This compound is not a natural product or a simple phenol; it is a heterocyclic scaffold designed as a purine bioisostere.

Molecular Formula C12H8N4O7
Molecular Weight 320.21 g/mol
Cat. No. B12388327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant agent-13
Molecular FormulaC12H8N4O7
Molecular Weight320.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)N2C(=O)NC3=CC(=O)NN3C2=O
InChIInChI=1S/C12H8N4O7/c17-5-1-4(2-6(18)9(5)20)10(21)15-11(22)13-7-3-8(19)14-16(7)12(15)23/h1-3,17-18,20H,(H,13,22)(H,14,19)
InChIKeyGZKURKJHVPXQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antioxidant Agent-13 Procurement Guide: Pyrazolotriazine-Based Radical Scavenging & Enzyme Inhibition


Antioxidant agent-13, designated as Compound 5f, is a synthetic pyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione derivative (C12H8N4O7; MW 320.21; CAS 2966778-87-8) developed and characterized by Raghu et al. [1] This compound is not a natural product or a simple phenol; it is a heterocyclic scaffold designed as a purine bioisostere. Its core differentiation arises from a trihydroxy-substituted phenyl ring appended to the pyrazolotriazine system, which confers multi-target antioxidant capacity encompassing both direct radical scavenging (DPPH, FRAP) and enzymatic inhibition of lipoxygenase (LOX) and xanthine oxidase (XO). [1]

Antioxidant Agent-13 Substitution Risks: Why Close Analogs Fail on Multi-Target Potency


Within the 5a–5l series, subtle changes to the phenyl ring substituents produce massive shifts in potency; compounds with electron-withdrawing groups (5h–l) or no substitution (5a) are essentially inactive in LOX/XO enzyme inhibition assays. The parent study reports that only the electron-donating subset (5b–g) demonstrates meaningful enzyme suppression, and even within this subset, the IC50 values for LOX inhibition span 16.85–49.02 μM—a ∼3-fold range—while XO inhibition spans 23.01–57.38 μM—a ∼2.5-fold range. [1] Therefore, replacing Antioxidant agent-13 (5f) with a generic “pyrazolo[1,5-a][1,3,5]triazine antioxidant” or a near neighbor such as 5b or 5e (which bear non-hydroxyl electron-donating groups) risks a loss of multi-target potency that is neither predictable from structure alone nor recoverable by dose escalation. [1]

Antioxidant Agent-13 Quantitative Differentiation: Head-to-Head Potency vs. Analogues and Standards


DPPH Radical Scavenging: 5f vs. Other Active Analogues (5c, 5d, 5g)

In the DPPH radical scavenging assay, compound 5f achieved an IC50 of 80.33 μM, which represents the lower boundary (i.e., highest potency) of the active-compound range 80.33–99.04 μM observed for analogues 5c, 5d, 5f, and 5g. The remaining series members (5a, 5b, 5e, 5h–l) exhibited IC50 values above 99 μM or negligible activity. The unsubstituted parent 5a and electron-withdrawing analogues 5h–l are essentially inactive in this assay. [1]

Antioxidant capacity Free radical scavenging Pyrazolotriazine SAR

FRAP Reducing Power: 5f vs. Other Active Analogues (5c, 5d, 5g)

In the FRAP (Ferric Reducing Antioxidant Power) assay, compound 5f exhibited an IC50 of 85.69 μM, the lowest value within the active-compound range of 85.69–102.81 μM reported for the 5c, 5d, 5f, 5g subset. Analogues outside this electron-donating group (5a, 5h–l) were substantially less active. [1]

Ferric reducing ability Antioxidant capacity screening Structure–activity relationship

Lipoxygenase (LOX) Enzyme Inhibition: 5f vs. Other Electron-Donating Analogues (5b–5g)

Compound 5f inhibited lipoxygenase (LOX) with an IC50 of 16.85 μM, the most potent value among the electron-donating subset (5b–g; range 16.85–49.02 μM). The near-tripling of IC50 from 5f to the weakest LOX inhibitor in the group underscores the sensitivity of this activity to the nature and position of ring substituents. Compounds bearing electron-withdrawing groups (5h–l) or no substitution (5a) were not evaluated for LOX due to lack of preliminary antioxidant activity. [1]

Lipoxygenase inhibition Anti-inflammatory target Enzymatic antioxidant mechanism

Xanthine Oxidase (XO) Enzyme Inhibition: 5f vs. Other Electron-Donating Analogues (5b–5g)

Compound 5f inhibited xanthine oxidase (XO) with an IC50 of 23.01 μM, again the most potent within the electron-donating subset (5b–g; range 23.01–57.38 μM). The SAR data indicate that the trihydroxyphenyl substitution pattern on 5f is particularly favorable for XO active-site interactions, as demonstrated by molecular docking results showing superior docking scores correlating with experimental IC50 values. [1]

Xanthine oxidase inhibition Hyperuricemia target Purine bioisostere

Antioxidant Agent-13 Application Scenarios: Where the Quantitative Edge Matters


Multi-Target Antioxidant Probe in Oxidative Stress & Inflammation Research

Investigators studying the interplay between radical-mediated damage, LOX-driven leukotriene biosynthesis, and XO-mediated uric acid production can employ Antioxidant agent-13 as a single-molecule probe with demonstrated sub-100 μM potency across all four assays. Its balanced activity profile (DPPH IC50 80.33 μM, FRAP IC50 85.69 μM, LOX IC50 16.85 μM, XO IC50 23.01 μM) makes it useful for dissecting multi-enzyme contributions to oxidative pathology without the confounding variable of using multiple tool compounds with differing pharmacokinetic properties. [1]

SAR Reference Standard for Pyrazolotriazine Antioxidant Development Programs

Medicinal chemistry teams optimizing pyrazolo[1,5-a][1,3,5]triazine-based antioxidants can use 5f as the benchmark reference compound, as it defines the upper bound of potency across DPPH, FRAP, LOX, and XO endpoints within the published series. New derivatives must surpass an IC50 of 80.33 μM (DPPH), 85.69 μM (FRAP), 16.85 μM (LOX), and 23.01 μM (XO) to be considered superior to the current best-in-series compound. [1]

Molecular Docking and Computational Model Validation

The Raghu et al. study demonstrates that 5f's docking scores correlate significantly with its experimental antioxidant and enzyme inhibition values, making the compound a validated test case for benchmarking docking algorithms, scoring functions, or machine-learning models trained on pyrazolotriazine–enzyme interactions against LOX and XO. [1]

Procurement Specification for Academic Screening Libraries

When assembling a focused library of purine bioisosteres for phenotypic antioxidant screening, specifying Antioxidant agent-13 (5f) rather than a generic “pyrazolo[1,5-a][1,3,5]triazine” ensures the inclusion of the most thoroughly characterized and potent member of the series, reducing the risk of false-negative screening results that could arise from less active analogues. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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